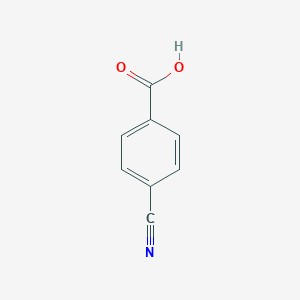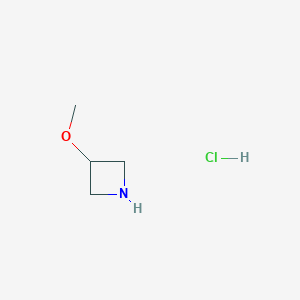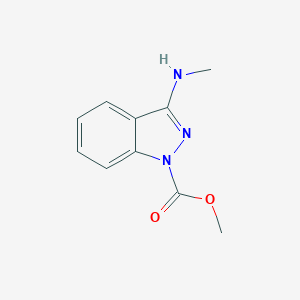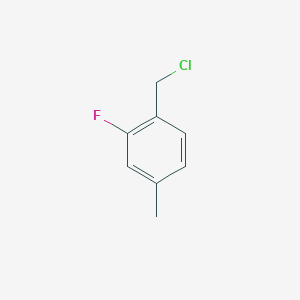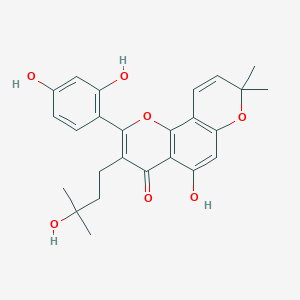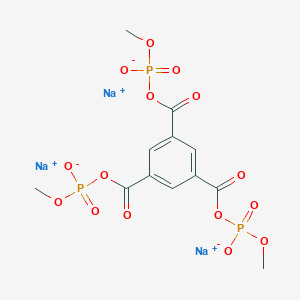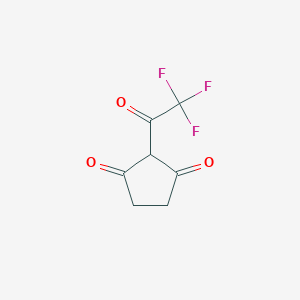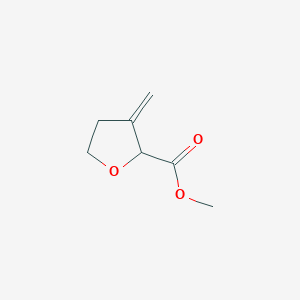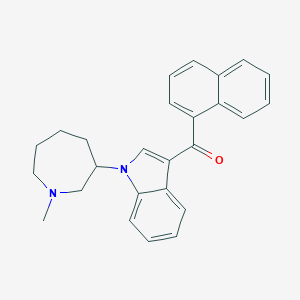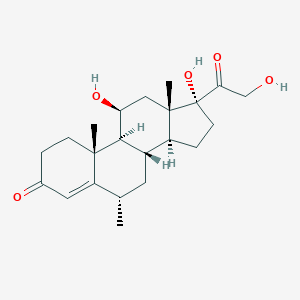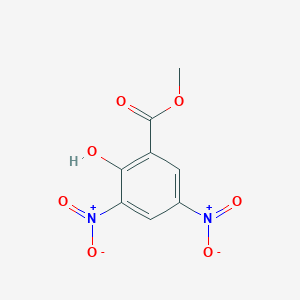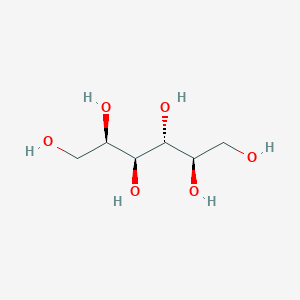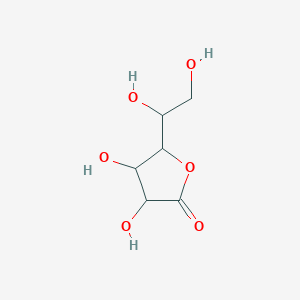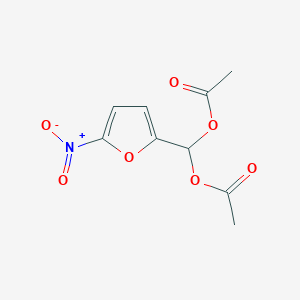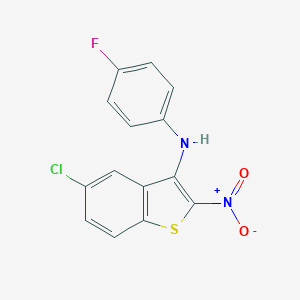
Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- is a chemical compound that belongs to the class of nitrobenzenes. It is used in scientific research for various purposes, including drug discovery and development.
作用機序
The mechanism of action of Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
生化学的および生理学的効果
Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. It has also been found to have antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
One of the advantages of using Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- in lab experiments is its potential as an anticancer and anti-inflammatory agent. It may also have antibacterial activity, which could be useful in the development of new antibiotics. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro-. One direction is the development of new anticancer and anti-inflammatory drugs based on this compound. Another direction is the investigation of its antibacterial activity and the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research areas.
合成法
The synthesis of Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- involves the reaction of 5-chloro-2-nitroaniline and 2-bromo-1-benzothiophene in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at high temperature and pressure. The yield of the final product depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- has been used in scientific research for various purposes, including drug discovery and development. It has been found to have potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. In addition, it has been found to have antibacterial activity against certain strains of bacteria.
特性
CAS番号 |
149338-26-1 |
|---|---|
製品名 |
Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- |
分子式 |
C14H8ClFN2O2S |
分子量 |
322.7 g/mol |
IUPAC名 |
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H8ClFN2O2S/c15-8-1-6-12-11(7-8)13(14(21-12)18(19)20)17-10-4-2-9(16)3-5-10/h1-7,17H |
InChIキー |
GSOBTPZMZQWOQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F |
正規SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F |
その他のCAS番号 |
149338-26-1 |
同義語 |
5-chloro-N-(4-fluorophenyl)-2-nitro-benzothiophen-3-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



